2,2-Diisoamyl-1,3-propanediol
Overview
Description
2,2-Diisoamyl-1,3-propanediol is an organic compound with the molecular formula C13H28O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, where two isoamyl groups are attached to a central propane backbone. It appears as a white to almost white powder or crystalline solid and has a melting point of approximately 92°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diisoamyl-1,3-propanediol typically involves the reaction of isoamyl alcohol with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the diol as the final product. The reaction conditions often include a base such as sodium hydroxide and a solvent like methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diisoamyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
2,2-Diisoamyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diisoamyl-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isoamyl groups provide hydrophobic interactions, affecting the compound’s solubility and distribution in different environments .
Comparison with Similar Compounds
2,2-Diphenyl-1,3-propanediol: Similar structure but with phenyl groups instead of isoamyl groups.
2,2-Dimethyl-1,3-propanediol: Contains methyl groups instead of isoamyl groups.
1,3-Propanediol: Lacks the additional substituents on the central carbon atom.
Uniqueness: 2,2-Diisoamyl-1,3-propanediol is unique due to its specific isoamyl substituents, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,2-bis(3-methylbutyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c1-11(2)5-7-13(9-14,10-15)8-6-12(3)4/h11-12,14-15H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJRLBBFSRNKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CCC(C)C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659897 | |
Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403519-64-2 | |
Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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